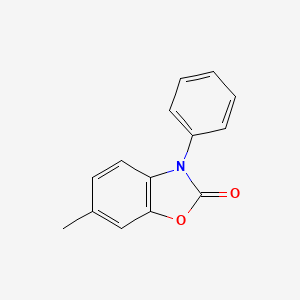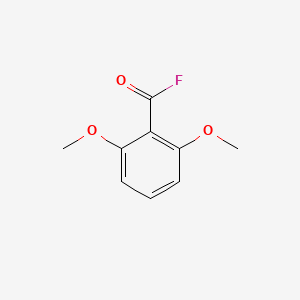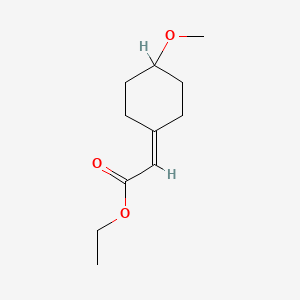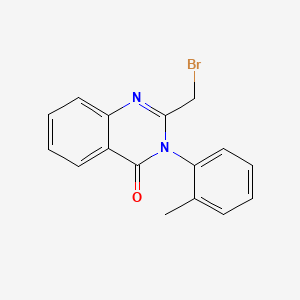
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a bromomethyl group at the 2-position and an o-tolyl group at the 3-position of the quinazolinone core. These structural features impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using o-tolyl derivatives and suitable catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The o-tolyl group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, and other oxidized or reduced products.
Coupling Reactions: Formation of biaryl compounds and other coupled products.
科学研究应用
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4(3H)-Quinazolinone, 2-chloromethyl-3-(o-tolyl)-
- 4(3H)-Quinazolinone, 2-fluoromethyl-3-(o-tolyl)-
- 4(3H)-Quinazolinone, 2-iodomethyl-3-(o-tolyl)-
Uniqueness
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromomethyl group can participate in specific substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
61554-48-1 |
|---|---|
分子式 |
C16H13BrN2O |
分子量 |
329.19 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3 |
InChI 键 |
MVIGBJFUNVNUIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


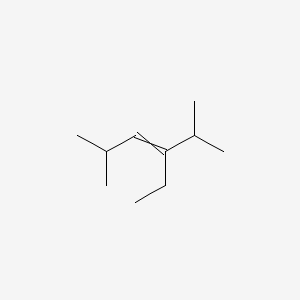
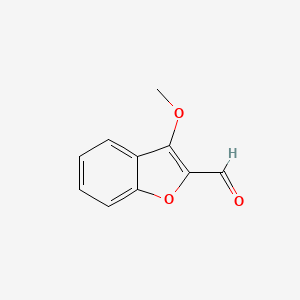

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
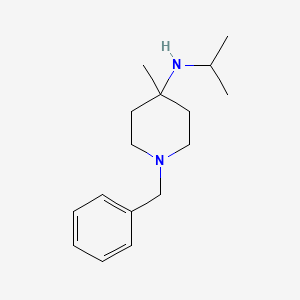
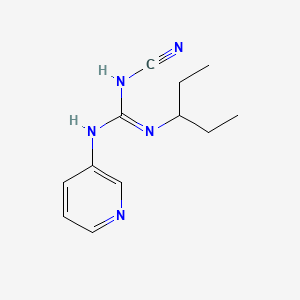
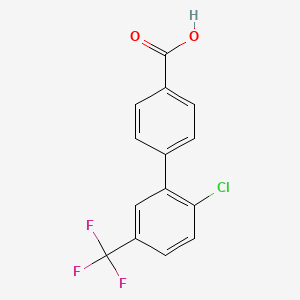

![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
